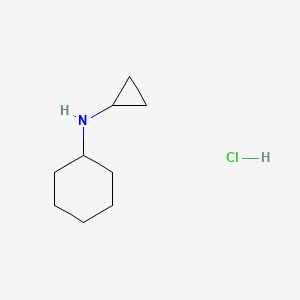

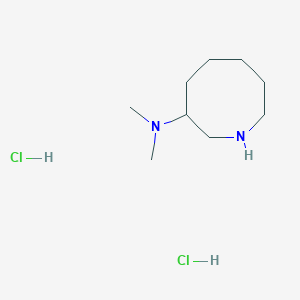

![molecular formula C19H21N5O3S2 B3018977 1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847191-47-3](/img/structure/B3018977.png)

1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, appears to be a complex molecule that may be related to the pyrimidine derivatives described in the provided papers. These derivatives are known for their potential biological activities and are often synthesized for pharmaceutical research.

Synthesis Analysis

The synthesis of related pyrimidine derivatives typically involves the treatment of nitro-substituted uracil compounds with aryl aldehydes in the presence of piperidine. This process leads to condensation and subsequent intramolecular cyclization, which is catalyzed by piperidine and involves oxidation-reduction reactions. For instance, the synthesis of 1,3-dimethyl-7-hydroxypyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives is achieved through this method, as described in the first paper . Similarly, the second paper outlines the synthesis of 3-hydroxy-4,6-dimethylpyrrolo[3,2-d]pyrimidine derivatives using a comparable approach .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing their chemical behavior. An X-ray crystal structure determination, as mentioned in the second paper, can provide detailed insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding patterns . The third paper discusses a salt-type adduct of a pyrimidine derivative with piperidine, highlighting the presence of extensive hydrogen bonding within the crystal structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives often include condensation and cyclization steps. The presence of piperidine not only acts as a catalyst but also participates in the formation of salt-type adducts, as seen in the third paper . The reactivity of these compounds can be further modified by the introduction of different functional groups, which can lead to a variety of chemical behaviors and interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific substituents and molecular structure. The first and second papers discuss some properties of the synthesized compounds, which may include solubility, melting points, and potential biological activity . The third paper's focus on the crystal structure provides additional information on the solid-state properties of these compounds, such as stability and intermolecular forces .

科学的研究の応用

Chemical Synthesis and Reactivity

Regioselective Amination and Derivative Synthesis : Gulevskaya et al. (1994) demonstrated the regioselective amination of condensed pyrimidines, which includes the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione family. They showed that these compounds react with alkylamides to produce amino derivatives, indicating their potential in creating varied chemical structures for further study or application (Gulevskaya, Pozharskii, Shorshnev, & Zheltushkina, 1994).

Heterocyclic Compound Formation : Hassaneen et al. (2003) explored the synthesis of polyfunctional fused heterocyclic compounds via reactions with 2-dimethylaminomethylene- and 2-ethoxymethylene-indendione. This study highlights the versatility of pyrimidine derivatives in synthesizing novel heterocyclic structures, potentially leading to applications in drug discovery and material science (Hassaneen, Abdallah, Abdelhadi, Hassaneen, & Pagni, 2003).

特性

IUPAC Name |

1,3-dimethyl-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S2/c1-22-16-14(18(26)23(2)19(22)27)17(21-15(20-16)12-7-6-10-28-12)29-11-13(25)24-8-4-3-5-9-24/h6-7,10H,3-5,8-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVHYFFGQWKEEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC(=O)N4CCCCC4)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine](/img/structure/B3018894.png)

![2-[(3-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B3018899.png)

![N-(1-Cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide](/img/structure/B3018900.png)

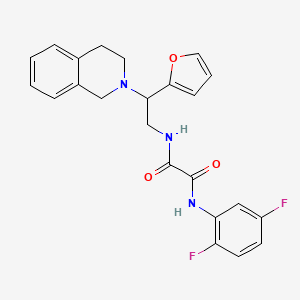

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3018901.png)

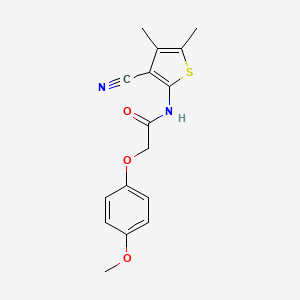

![N-(4-bromophenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B3018902.png)

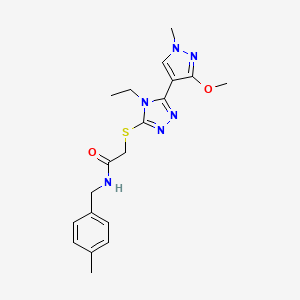

![3-Methyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B3018905.png)

![4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine](/img/structure/B3018911.png)

![2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine](/img/no-structure.png)

![N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018917.png)